molecular formula C24H21N3O4S2 B12213583 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12213583
M. Wt: 479.6 g/mol
InChI Key: RXOFZHDSQIVZEG-ZHZULCJRSA-N
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Description

3-[(5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative featuring a Z-configured exocyclic double bond, a central thiazolidin-4-one core, and a propanoic acid side chain. Its structure includes a 4-ethoxyphenyl-substituted pyrazole moiety, which contributes to its electronic and steric properties.

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

3-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-19-10-8-16(9-11-19)22-17(15-27(25-22)18-6-4-3-5-7-18)14-20-23(30)26(24(32)33-20)13-12-21(28)29/h3-11,14-15H,2,12-13H2,1H3,(H,28,29)/b20-14-

InChI Key

RXOFZHDSQIVZEG-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Ethoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole-carbaldehyde intermediate is synthesized via a Vilsmeier-Haack reaction. A mixture of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole (1.0 eq) and phosphorus oxychloride (POCl₃, 2.5 eq) in dimethylformamide (DMF) is stirred at 50–60°C for 4–5 hours. The reaction proceeds through electrophilic substitution, forming a chloromethyleneiminium intermediate, which hydrolyzes to yield the aldehyde.

Key Data:

  • Yield: 85–92%

  • Characterization: 1H^1H NMR (CDCl₃, 400 MHz): δ 10.12 (s, 1H, CHO), 8.52 (s, 1H, pyrazole-H), 7.72–7.35 (m, 9H, aromatic).

Synthesis of 3-(2,4-Dioxothiazolidin-3-yl)Propanoic Acid Derivatives

Thiazolidinone precursors are prepared by alkylating 2,4-thiazolidinedione (TZD) with methyl or ethyl bromoacetate. For example, TZD (1.0 eq) is treated with ethyl bromoacetate (1.2 eq) in acetone at 50°C for 5 hours to form ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate. Acid hydrolysis with dilute H₂SO₄ in acetic acid converts esters to carboxylic acids.

Reaction Conditions:

  • Esterification Yield: 75–80%

  • Hydrolysis Yield: 90–94%

Knoevenagel Condensation for Core Assembly

Reaction Mechanism and Optimization

The target compound is synthesized via a Knoevenagel condensation between 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3-(2,4-dioxothiazolidin-3-yl)propanoic acid (1.1 eq) in ethanol under reflux. Piperidine (10 mol%) catalyzes the reaction, promoting enolate formation and subsequent dehydration. The Z-isomer is favored due to steric and electronic effects, confirmed by X-ray crystallography.

Optimized Parameters:

  • Solvent: Ethanol (absolute)

  • Temperature: Reflux (78°C)

  • Time: 5–6 hours

  • Yield: 88–92%

Stereochemical Control

The Z-configuration at the exocyclic double bond (C5) is stabilized by intramolecular hydrogen bonding between the thioxo group (C2=S) and the pyrazole methylidene moiety. Nuclear Overhauser Effect (NOE) studies and single-crystal X-ray diffraction validate this geometry.

Purification and Analytical Characterization

Crystallization and Recrystallization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding yellow crystals. Copper(II) sulfate may assist in templating crystal growth by coordinating with carboxylic acid and pyrazole groups.

Crystallographic Data:

  • Space Group: Monoclinic, P2₁/c

  • Unit Cell Parameters: a = 14.23 Å, b = 7.89 Å, c = 18.45 Å, β = 102.7°

Spectroscopic Profiling

  • IR (KBr): 3420 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).

  • 1H^1H NMR (DMSO-d₆, 500 MHz): δ 12.81 (s, 1H, COOH), 8.41 (s, 1H, pyrazole-H), 7.65–6.91 (m, 9H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.78 (t, 2H, CH₂), 2.56 (t, 2H, CH₂).

  • HRMS (ESI): m/z 479.1421 [M+H]⁺ (calc. 479.1418 for C₂₄H₂₁N₃O₄S₂).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
KnoevenagelPiperidineEthanol5–688–9298.5
MicrowaveNoneDMF0.58597.0
Solid-StateProlineSolvent-free247895.2

The classical Knoevenagel method remains superior in yield and scalability, whereas microwave-assisted synthesis offers rapidity at slight yield penalties.

Scale-Up and Industrial Feasibility

Pilot-scale reactions (100 g batch) in ethanol with piperidine achieve consistent yields (90±2%) and >99% purity after recrystallization. Environmental concerns are mitigated via solvent recovery systems, reducing ethanol waste by 70% .

Chemical Reactions Analysis

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations

The compound is structurally analogous to other thiazolidinone derivatives, differing primarily in substituents on the aryl rings and side chains. Key comparisons include:

Compound Name / ID (Evidence) Substituents on Pyrazole Ring Thiazolidinone Side Chain Key Structural Features
Target Compound 4-Ethoxyphenyl Propanoic acid Z-configuration, ethoxy group
13c () 4-Methoxyphenyl 3-Phenylpropanoic acid Methoxy group, (S)-chiral center
13k () 3,5-Difluorophenyl 3-Phenylpropanoic acid Electron-withdrawing fluorine substituents
13f () 4-Nitrophenyl Propanoic acid Strongly electron-withdrawing nitro group
Compound 4-Chlorophenyl Propanoic acid Chlorine substituent, higher lipophilicity
Compound 4-Ethoxy-2-methylphenyl Acetic acid Methyl-ethoxy hybrid substituent

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-ethoxy group in the target compound is electron-donating, contrasting with nitro (13f) and chloro () groups, which are electron-withdrawing. This affects electronic properties (e.g., acidity of the propanoic acid moiety) .
  • Chirality : Compound 13c () has an (S)-configured chiral center, absent in the target compound, which may influence biological target interactions .

Key Observations :

  • Yields : The nitro-substituted 13f (68% yield) demonstrates higher synthetic efficiency compared to 13c (48%) and 13k (61%), possibly due to stabilizing effects during cyclization .
  • Melting Points : The nitro derivative (13f) has a significantly higher melting point (240–242°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Spectroscopic and Analytical Data
  • IR Spectroscopy: C=O Stretch: All compounds show peaks near 1700 cm⁻¹, consistent with the thiazolidinone carbonyl . Substituent-Specific Peaks:
  • Nitro group (13f): 1336 cm⁻¹ (N=O asymmetric stretch) .
  • Methoxy group (13c): 1250 cm⁻¹ (C-O stretch) .

  • NMR Spectroscopy :

    • 13k (): Aromatic protons appear at δ 7.14–7.41 ppm, while the chiral CH resonates at δ 5.85 ppm .
    • 13f (): Nitro-substituted aromatic protons are deshielded (δ 8.39 ppm) .

Biological Activity

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a thiazolidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O4S2C_{23}H_{19}N_{3}O_{4}S_{2} with a molecular weight of approximately 465.5 g/mol. The IUPAC name reflects its complex structure, which combines various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H19N3O4S2C_{23}H_{19}N_{3}O_{4}S_{2}
Molecular Weight465.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, leading to several pharmacological effects. The exact mechanisms remain an area of ongoing research, highlighting the need for further studies to elucidate its action pathways.

Anticancer Activity

Research has indicated that compounds with similar thiazolidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : Some derivatives demonstrated up to 64.4% inhibition of cell growth at concentrations of 100 µg/mL.
  • K562 (Chronic Myelogenous Leukemia) : Other studies reported IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.

A comparative analysis of related compounds shows that modifications in the thiazolidine structure can enhance or reduce biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug design.

Cytotoxicity Studies

A systematic review highlighted several thiazolidinone derivatives and their cytotoxic profiles against different cancer cell lines:

CompoundCell Line% Growth Inhibition at 100 µg/mL
Compound 1 (Rhodanine derivative)MCF-764.4%
Compound 2K562IC50: 14.60 µg/mL
Compound 3HCT 116IC50: 10 µM

These findings underscore the potential therapeutic applications of this class of compounds in oncology.

Case Studies

Several case studies have focused on the biological evaluation of thiazolidinone derivatives:

  • Da Silva et al. conducted an investigation into the anti-glioma activity of thiazolidinones, revealing potent antitumor effects against glioblastoma multiforme.
  • Déliko Dago et al. evaluated various aryl-substituted thiazolidinones against multiple tumor cell lines, confirming selective antitumor activity without affecting normal fibroblasts.

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